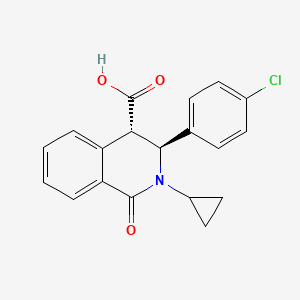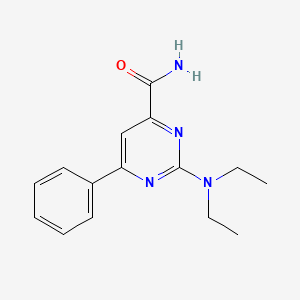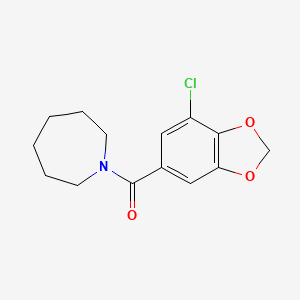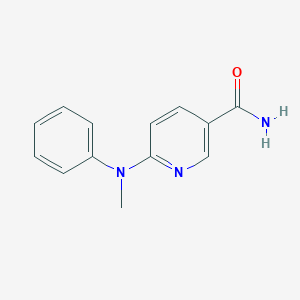![molecular formula C16H22N2OS B7645923 Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone, also known as THPVP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. This chemical has gained attention in the scientific community due to its potential use as a research tool in various fields. In
Mécanisme D'action
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone exerts its effects by acting as a dopamine reuptake inhibitor and releasing agent. This leads to an increase in dopamine levels in the brain, which can result in euphoria, increased energy, and altered perception. The exact mechanism of action of this compound is not fully understood, and further research is needed to elucidate its effects on other neurotransmitter systems.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to increase heart rate, blood pressure, and body temperature. Additionally, this compound has been shown to increase locomotor activity and induce hyperthermia in animals. The long-term effects of this compound on the brain and other organs are not well understood, and further research is needed to fully evaluate its safety profile.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone in lab experiments is its high potency and selectivity for the dopamine transporter. This allows for precise control over the dose and duration of exposure, which can be important for studying the effects of synthetic cathinones on the brain. However, one limitation of using this compound is its potential for abuse and addiction. Researchers must take precautions to ensure that the substance is handled and stored safely to prevent misuse.
Orientations Futures
There are several future directions for Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone research. One area of interest is the development of novel synthetic cathinones with improved pharmacological properties and reduced toxicity. Another area of interest is the use of this compound as a research tool to study the effects of synthetic cathinones on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, further research is needed to evaluate the long-term effects of this compound on the brain and other organs, as well as its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone involves the reaction of 4-(thiomorpholin-4-ylmethyl)benzaldehyde with pyrrolidine in the presence of a reducing agent. The resulting product is then purified using various methods, such as column chromatography or recrystallization. The purity and yield of this compound can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone has been used as a research tool in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the effects of synthetic cathinones on the dopaminergic system and its role in addiction. In pharmacology, this compound has been used to investigate the structure-activity relationship of synthetic cathinones and their potential therapeutic applications. In toxicology, this compound has been used to evaluate the toxicity and adverse effects of synthetic cathinones.
Propriétés
IUPAC Name |
pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2OS/c19-16(18-7-1-2-8-18)15-5-3-14(4-6-15)13-17-9-11-20-12-10-17/h3-6H,1-2,7-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQVBJQOKODWFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)


![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)


![N'-[4-(3-methylphenoxy)phenyl]-N-(2-pyridin-2-ylethyl)oxamide](/img/structure/B7645905.png)
![2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)

![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)

![2,3-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]quinoxaline-6-carboxamide](/img/structure/B7645935.png)
![1-benzyl-N-[(1R,2R)-2-hydroxycyclohexyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7645955.png)
![4-benzyl-N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)piperidine-1-carboxamide](/img/structure/B7645957.png)